[(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride
Overview
Description
“(4-Bromo-2-fluorophenyl)methylamine dihydrochloride” is a chemical compound with the CAS Number: 1197922-95-4. It has a molecular weight of 368.07 and a molecular formula of C13H14BrCl2FN2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring bound to a phenyl group, which is further substituted with bromine and fluorine atoms .Scientific Research Applications
Synthesis of Biologically Active Intermediates : The compound (4-Bromo-2-fluorophenyl)methylamine dihydrochloride is a crucial intermediate in the synthesis of various biologically active compounds. This synthesis involves multiple steps such as nitration, chlorination, N-alkylation, reduction, and condensation, starting from pyridin-4-ol and 4-bromo-2-fluoroaniline (Wang et al., 2016).
Application in Copper(I) Complex Synthesis : Copper(I) complexes containing novel bidentate iminopyridine ligands, which include variants of the compound , have been synthesized and characterized. Their spectral, structural, and redox properties were investigated, showing potential applications in material science and catalysis (Dehghanpour et al., 2007).
Role in Antitumor and Antibacterial Activity : Research on ruthenium(II) complexes has shown that the presence of halogen substitution, like in (4-Bromo-2-fluorophenyl)methylamine dihydrochloride, can impact their antitumor and antibacterial activities. These complexes have been tested against various cancer cell lines and bacteria, showing significant activity (Gichumbi et al., 2017).
Fluorescent Sensor Development : The compound has been used in the synthesis of asymmetrically derivatized fluorescein-based dyes, acting as sensors for Zn(II) ions. These sensors exhibit significant fluorescence turn-on in the presence of zinc ions and have been applied in biological imaging (Nolan et al., 2006).
Influence on Coordination Polyhedron Geometry : Studies on platinum(II) complexes with this compound as a bidentate ligand have demonstrated how it influences the coordination geometry around the platinum center. These complexes exhibit unique properties such as forming zigzag Pt···Pt···Pt chains in their crystal structure, which could be relevant for materials science and catalysis (Dehghanpour et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride are currently unknown .
Biochemical Pathways
Without knowledge of the compound’s targets and mode of action, it is challenging to determine the biochemical pathways that might be affected by (4-Bromo-2-fluorophenyl)methylamine dihydrochloride .
Result of Action
The molecular and cellular effects of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride are currently unknown
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2.2ClH/c14-11-5-4-10(13(15)7-11)8-16-9-12-3-1-2-6-17-12;;/h1-7,16H,8-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHWUWSDQUMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(C=C(C=C2)Br)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrCl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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